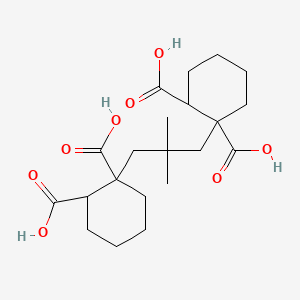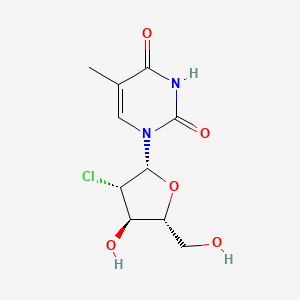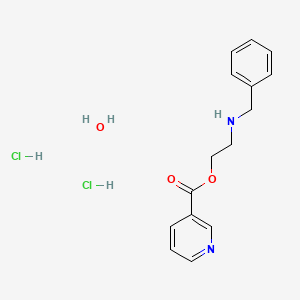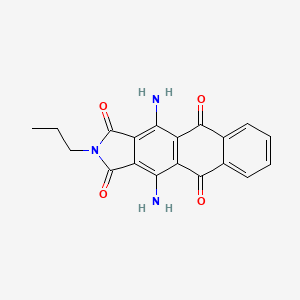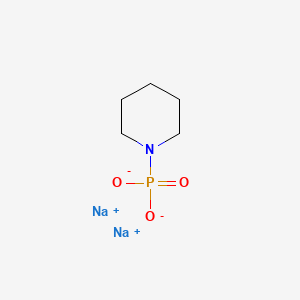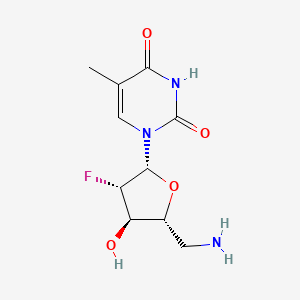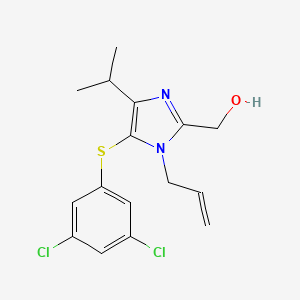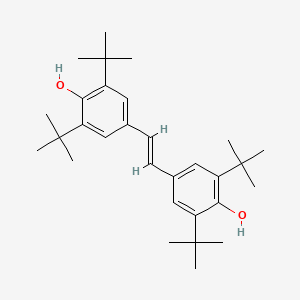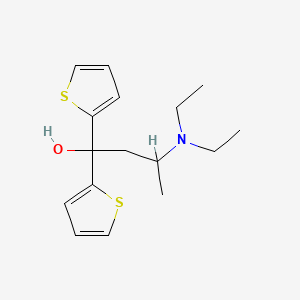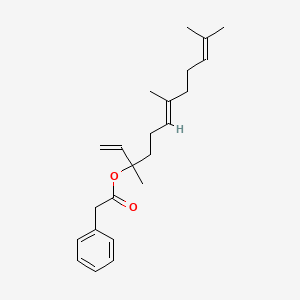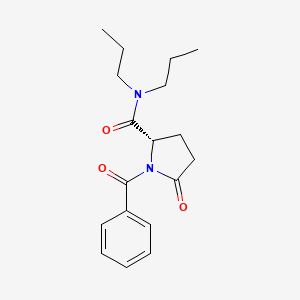
(S)-1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 288-568-8, also known as Potassium thiocyanate, is a chemical compound with the molecular formula KSCN. It is a colorless, crystalline salt that is highly soluble in water. Potassium thiocyanate is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Potassium thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of potassium hydroxide (KOH) with ammonium thiocyanate (NH4SCN) under controlled conditions. The reaction proceeds as follows:
KOH+NH4SCN→KSCN+NH3+H2O
In industrial production, potassium thiocyanate is often produced by reacting potassium carbonate (K2CO3) with hydrogen cyanide (HCN) and sulfur. The reaction conditions typically involve high temperatures and pressures to ensure complete conversion.
化学反応の分析
Potassium thiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Potassium thiocyanate can be oxidized to form potassium sulfate (K2SO4) and carbon disulfide (CS2) in the presence of strong oxidizing agents.
Reduction: It can be reduced to form potassium sulfide (K2S) and hydrogen cyanide (HCN) under reducing conditions.
Substitution: Potassium thiocyanate can react with halogens to form thiocyanogen (SCN)2 and potassium halides (KX).
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen gas (H2). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
Potassium thiocyanate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques. For example, it is used in the detection of iron ions (Fe3+) through the formation of a red-colored complex.
Biology: Potassium thiocyanate is used in biological research to study enzyme activities and protein interactions. It is also used in the preparation of certain biological buffers.
Medicine: In medicine, potassium thiocyanate has been used as a diagnostic agent and in the treatment of certain medical conditions, such as hypertension.
Industry: It is used in the manufacturing of synthetic fibers, dyes, and photographic chemicals. It is also used in the production of herbicides and pesticides.
作用機序
The mechanism of action of potassium thiocyanate involves its ability to interact with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. Additionally, potassium thiocyanate can form complexes with metal ions, which can alter their reactivity and availability in biological systems.
類似化合物との比較
Potassium thiocyanate can be compared with other similar compounds, such as sodium thiocyanate (NaSCN) and ammonium thiocyanate (NH4SCN). While all three compounds share similar chemical properties and applications, potassium thiocyanate is unique in its higher solubility in water and its ability to form more stable complexes with metal ions. This makes it particularly useful in applications where high solubility and stability are required.
Similar compounds include:
- Sodium thiocyanate (NaSCN)
- Ammonium thiocyanate (NH4SCN)
- Calcium thiocyanate (Ca(SCN)2)
These compounds share similar chemical properties but differ in their solubility, stability, and specific applications.
特性
CAS番号 |
85760-90-3 |
|---|---|
分子式 |
C18H24N2O3 |
分子量 |
316.4 g/mol |
IUPAC名 |
(2S)-1-benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H24N2O3/c1-3-12-19(13-4-2)18(23)15-10-11-16(21)20(15)17(22)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3/t15-/m0/s1 |
InChIキー |
VLJYURHJBDTROS-HNNXBMFYSA-N |
異性体SMILES |
CCCN(CCC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=CC=C2 |
正規SMILES |
CCCN(CCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


